2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide
Overview
Description
ML135, also known as 2-chloro-N-(3-cyano-4-((4-methoxyphenyl)thio)phenyl)benzamide, is a small molecule that has been identified as a selective inhibitor of streptokinase expression in Group A streptococci. Streptokinase is a major virulence factor in these bacteria, playing a critical role in their pathogenicity. ML135 inhibits streptokinase expression without affecting bacterial growth, making it a valuable tool for studying the regulation of streptokinase expression and the mechanisms of Group A streptococci infection .
Preparation Methods
The synthesis of ML135 involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzenethiol, 3-cyano-4-chlorobenzonitrile, and 2-chlorobenzoyl chloride.
Reaction Steps:
Chemical Reactions Analysis
ML135 undergoes various chemical reactions, including:
Oxidation: ML135 can be oxidized to form sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in ML135 can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The chloro group in ML135 can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Scientific Research Applications
ML135 has several scientific research applications:
Chemistry: ML135 is used as a probe to study the structure-activity relationships of streptokinase inhibitors. It helps in understanding the key structural features required for optimal potency and selectivity.
Biology: ML135 is used to investigate the regulation of streptokinase expression in Group A streptococci. It helps in identifying the molecular pathways involved in streptokinase regulation.
Medicine: ML135 has potential therapeutic applications in treating infections caused by Group A streptococci by inhibiting streptokinase expression without affecting bacterial growth, thus minimizing the risk of drug resistance.
Mechanism of Action
ML135 exerts its effects by selectively inhibiting the expression of streptokinase in Group A streptococci. The exact molecular target of ML135 is not fully understood, but it is believed to interfere with the transcriptional regulation of the streptokinase gene. This inhibition reduces the virulence of the bacteria without affecting their growth, making ML135 a valuable tool for studying the mechanisms of Group A streptococci infection .
Comparison with Similar Compounds
ML135 is unique in its selective inhibition of streptokinase expression without affecting bacterial growth. Similar compounds include:
ML136: Another small molecule inhibitor of streptokinase expression, but with different structural features and potency.
ML137: A structurally related compound with similar inhibitory effects on streptokinase expression but different selectivity profiles.
ML138: A compound with a similar mechanism of action but different chemical structure and potency.
ML135 stands out due to its high selectivity and potency in inhibiting streptokinase expression, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-16-7-9-17(10-8-16)27-20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMLAJBOSVHFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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